ethyl 4-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Description
Ethyl 4-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative with a structurally complex framework. DHPMs are renowned for their pharmacological versatility, including antibacterial, antiviral, and calcium channel-blocking activities . This compound features a 1,2-dihydropyrimidine core substituted at position 4 with a sulfanyl-linked carbamoyl methyl group and a 2-chlorophenyl moiety. The 6-methyl and 5-ethoxycarbonyl groups further modulate its physicochemical and biological properties. Its synthesis likely follows modified Biginelli or post-Biginelli functionalization routes, akin to other DHPM derivatives .
Properties
IUPAC Name |
ethyl 4-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-3-24-15(22)13-9(2)18-16(23)20-14(13)25-8-12(21)19-11-7-5-4-6-10(11)17/h4-7H,3,8H2,1-2H3,(H,19,21)(H,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODOHXYIFPZQHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated intermediate.
Attachment of the 2-Chloroanilino Moiety: The 2-chloroanilino group is attached via an amide bond formation, typically using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 4-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the 2-chloroanilino moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Modulation of Signaling Pathways: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Interaction with DNA/RNA: It can interact with nucleic acids, affecting processes such as transcription and translation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and pharmacological findings for the target compound and its analogs:
Key Observations:
Core Saturation : The 1,2-dihydropyrimidine core (target compound) is less saturated than 1,2,3,4-tetrahydropyrimidine analogs (e.g., ), which may reduce conformational flexibility but enhance aromatic interactions in biological targets.
Piperazinylmethyl derivatives (e.g., ) exhibit enhanced blood-brain barrier penetration, suggesting the target compound may lack CNS activity unless modified.
Thioxo vs. Oxo Groups : Replacement of the 2-oxo group with 2-thioxo (e.g., ) increases lipophilicity and resistance to oxidative metabolism, a strategy applicable to the target compound for pharmacokinetic optimization.
Biological Activity
Ethyl 4-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following formula:
It features a pyrimidine ring substituted with various functional groups, which contribute to its biological activity. The presence of the 2-chlorophenyl and carbamoyl groups enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. In particular, it has shown promising activity against fungal strains such as Candida albicans, Aspergillus flavus, and Aspergillus niger. In comparative assays, the compound's Minimum Inhibitory Concentration (MIC) was found to be similar to that of fluconazole, a common antifungal agent, indicating its potential as an alternative treatment option .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Fungal Growth : The compound disrupts the cell membrane integrity of fungi, leading to cell lysis.
- Targeting Enzymatic Pathways : It may inhibit specific enzymes involved in fungal metabolism, similar to other known antifungal agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the functional groups attached to the pyrimidine core can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like chlorine enhances antifungal potency by increasing lipophilicity and improving membrane permeability .
Study 1: Antifungal Efficacy
A study conducted on the efficacy of various dihydropyrimidine derivatives, including our compound, revealed that it exhibited significant antifungal activity comparable to established drugs. The study utilized both in vitro assays and molecular docking simulations to predict binding affinities to target enzymes involved in fungal metabolism .
| Compound | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| This compound | 32 | Fluconazole | 32 |
Study 2: Structure Optimization
Computational studies have optimized the molecular structure using Density Functional Theory (DFT), revealing insights into its electronic properties and stability. The optimized structure demonstrated favorable interactions with target proteins, suggesting a strong potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
